
(3S,4R)-4-Ethylpyrrolidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,4R)-4-Ethylpyrrolidin-3-ol is a chiral compound characterized by its four-membered cyclic structure containing a nitrogen atom and an alcohol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-Ethylpyrrolidin-3-ol typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reduction of a suitable precursor, such as a pyrrolidinone derivative, using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
(3S,4R)-4-Ethylpyrrolidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield a ketone, while reduction can produce various alkylated derivatives.
科学研究应用
(3S,4R)-4-Ethylpyrrolidin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of fine chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of (3S,4R)-4-Ethylpyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling pathways.
相似化合物的比较
Similar Compounds
Similar compounds to (3S,4R)-4-Ethylpyrrolidin-3-ol include other chiral pyrrolidines and pyrrolidinols, such as (3S,4R)-4-Methylpyrrolidin-3-ol and (3S,4R)-4-Propylpyrrolidin-3-ol.
Uniqueness
What sets this compound apart from its analogs is its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This unique substitution pattern can result in different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development.
属性
分子式 |
C6H13NO |
|---|---|
分子量 |
115.17 g/mol |
IUPAC 名称 |
(3S,4R)-4-ethylpyrrolidin-3-ol |
InChI |
InChI=1S/C6H13NO/c1-2-5-3-7-4-6(5)8/h5-8H,2-4H2,1H3/t5-,6-/m1/s1 |
InChI 键 |
ZIXJBZRHEOKPLP-PHDIDXHHSA-N |
手性 SMILES |
CC[C@@H]1CNC[C@H]1O |
规范 SMILES |
CCC1CNCC1O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


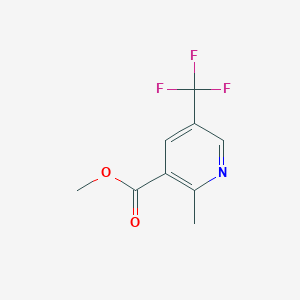
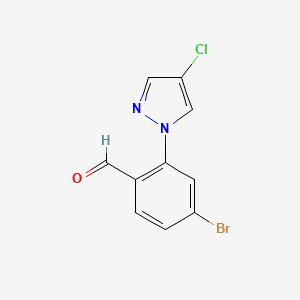

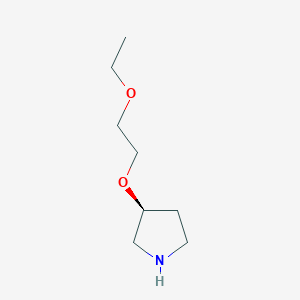

![2-(2-((Di-(tert-butoxycarbonyl))amino)pyrimidin-5-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B13329832.png)
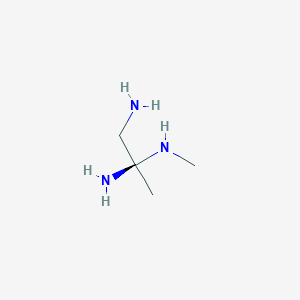
![7-Methyl-2,7-diazabicyclo[4.2.0]octane](/img/structure/B13329848.png)
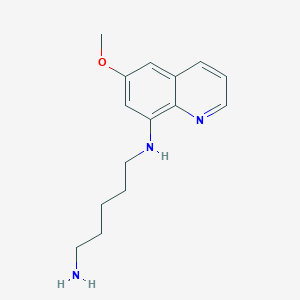
![(3AR,7aS)-octahydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B13329864.png)
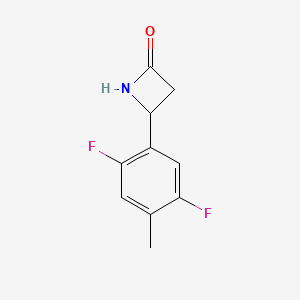


![7-Azabicyclo[4.2.0]oct-4-en-8-one](/img/structure/B13329895.png)
